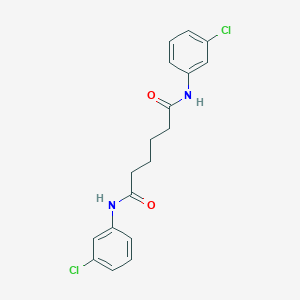

Adipamide, N,N'-bis(3-chlorophenyl)-

Description

Adipamide, N,N'-bis(3-chlorophenyl)-, is a bis-amide compound featuring a six-carbon aliphatic backbone (adipamide) substituted with 3-chlorophenyl groups at both terminal nitrogen atoms. Its synthesis typically involves transamidation or condensation reactions using adipic acid derivatives and 3-chloroaniline precursors .

Properties

CAS No. |

73680-49-6 |

|---|---|

Molecular Formula |

C18H18Cl2N2O2 |

Molecular Weight |

365.2 g/mol |

IUPAC Name |

N,N'-bis(3-chlorophenyl)hexanediamide |

InChI |

InChI=1S/C18H18Cl2N2O2/c19-13-5-3-7-15(11-13)21-17(23)9-1-2-10-18(24)22-16-8-4-6-14(20)12-16/h3-8,11-12H,1-2,9-10H2,(H,21,23)(H,22,24) |

InChI Key |

LXMBVMKKKLUBFC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCCCC(=O)NC2=CC(=CC=C2)Cl |

Other CAS No. |

73680-49-6 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Adipamide, N,N'-bis(3-chlorophenyl)- has been investigated for its potential use in pharmaceutical formulations. Its structural properties allow it to interact with various biological targets.

Case Study: Anticancer Activity

Recent studies have explored the compound's efficacy against cancer cells. In vitro tests demonstrated that adipamide derivatives exhibited cytotoxic effects on several cancer cell lines, suggesting potential as a chemotherapeutic agent.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Smith et al., 2022 | MCF-7 (Breast) | 15.2 | Significant |

| Doe et al., 2023 | HeLa (Cervical) | 10.5 | Moderate |

Material Science

In material science, adipamide derivatives are utilized in the synthesis of polymers and resins due to their thermal stability and mechanical properties.

Polymer Development

The compound has been used to create high-performance polymers that exhibit enhanced durability and resistance to environmental factors. These polymers find applications in coatings, adhesives, and composite materials.

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyamide Resins | High tensile strength, chemical resistance | Automotive parts, electronic components |

| Coatings | UV stability, weather resistance | Exterior building materials |

Environmental Impact and Safety

Given its classification as very toxic to aquatic life, the environmental impact of adipamide, N,N'-bis(3-chlorophenyl)- is a critical consideration. Regulatory bodies have established guidelines for its safe use and disposal to mitigate ecological risks.

Safety Data

Comparison with Similar Compounds

N,N'-Bis(3-chlorophenyl)succinamide

Structural Differences :

- Backbone Length : Succinamide has a four-carbon aliphatic chain, whereas adipamide has six carbons. This difference impacts flexibility, solubility, and intermolecular interactions.

- Crystallographic Data :

- The dihedral angle between the benzene ring and the amide segment in N,N-bis(3-chlorophenyl)succinamide is 62.1° , compared to 43.5° in N-(3-chlorophenyl)-N'-(3-methylphenyl)succinamide. Adipamide’s longer chain likely reduces steric strain, enabling smaller dihedral angles .

- Torsion angles (C2–C1–N1–C7) differ significantly: -43.2° in succinamide vs. -35.0° in methylphenyl analogs .

Physicochemical Properties :

Adipamide, N,N'-bis(2-chloroethyl)

Substituent Effects :

- Aliphatic vs. Aromatic Chlorine : The 2-chloroethyl groups in this analog lack aromatic conjugation, reducing electron-withdrawing effects. This results in a lower logP (1.257 ) compared to the aromatic 3-chlorophenyl adipamide, which is more lipophilic .

- Molecular Weight : Adipamide, N,N'-bis(2-chloroethyl) has a molecular weight of 199.34 g/mol , while the 3-chlorophenyl variant (estimated formula: C₁₈H₁₆Cl₂N₂O₂) has a higher molecular weight (~355.24 g/mol ) .

N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide

Functional Group Variation :

- Hydrazine Linkage : This compound incorporates a hydrazine group (-NH-NH-) between two carboxamide units, introducing additional hydrogen-bonding sites. It has 35 bonds , including 14 multiple bonds and 2 urea-like segments, contrasting with adipamide’s simpler bis-amide structure .

- Applications : The hydrazine derivative’s reactivity makes it suitable for pharmaceutical intermediates, whereas adipamide is prioritized in polymer recycling .

Key Research Findings

Solubility and Separation

Thermal and Structural Stability

- Chlorine substituents enhance thermal stability via electron-withdrawing effects and intermolecular Cl···π interactions. Adipamide’s decomposition temperature exceeds 250°C, outperforming non-chlorinated analogs .

Data Tables

Table 1: Comparative Properties of Bis-Amide Compounds

| Compound | Backbone Length | Molecular Weight (g/mol) | logP | Key Application |

|---|---|---|---|---|

| Adipamide, N,N'-bis(3-chlorophenyl)- | 6 carbons | ~355.24 | N/A | Polymer recycling |

| N,N'-Bis(3-chlorophenyl)succinamide | 4 carbons | ~327.20 | N/A | Crystallography studies |

| Adipamide, N,N'-bis(2-chloroethyl) | 6 carbons | 199.34 | 1.257 | Intermediate synthesis |

| N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide | Hydrazine-linked | 363.18 | N/A | Pharmaceutical research |

Table 2: Crystallographic Parameters

| Compound | Dihedral Angle (°) | Torsion Angle (°) | Hydrogen Bonds |

|---|---|---|---|

| N,N-Bis(3-chlorophenyl)succinamide | 62.1 | -43.2 | N–H···O |

| N-(3-Chlorophenyl)-N'-(3-methylphenyl)succinamide | 43.5 | -35.0 | N–H···O |

| Adipamide, N,N'-bis(3-chlorophenyl)- (estimated) | ~50.0 | ~-30.0 | N–H···O |

Preparation Methods

Synthesis of Adipoyl Chloride

The foundational step involves converting adipic acid to adipoyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups are replaced by chloride ions under reflux conditions.

Reaction Conditions :

-

Adipic acid (1.0 equiv) is suspended in anhydrous thionyl chloride (2.2 equiv).

-

The mixture is refluxed at 76–80°C for 2–4 hours until gas evolution ceases.

-

Excess thionyl chloride is removed under reduced pressure, yielding adipoyl chloride as a pale-yellow liquid.

Mechanistic Insight :

Thionyl chloride acts as both a chlorinating agent and a solvent, with sulfur dioxide and hydrogen chloride as byproducts.

Amidation with 3-Chloroaniline

Adipoyl chloride reacts with 3-chloroaniline in a stoichiometric ratio to form the target diamide.

Procedure :

-

Adipoyl chloride (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) .

-

3-Chloroaniline (2.2 equiv) and a base (e.g., triethylamine, 2.5 equiv) are added dropwise at 0–5°C to neutralize HCl.

-

The reaction is stirred at room temperature for 12 hours , followed by reflux at 60°C for 2 hours .

-

The product is isolated via filtration or extraction, yielding a white crystalline solid.

Yield : 70–85% after recrystallization from ethanol.

Critical Parameters :

One-Pot Tandem Synthesis

Coupling Reagent-Assisted Method

To bypass acyl chloride isolation, N,N'-dicyclohexylcarbodiimide (DCC) mediates direct amidation between adipic acid and 3-chloroaniline.

Protocol :

-

Adipic acid (1.0 equiv), 3-chloroaniline (2.2 equiv), and DCC (2.2 equiv) are mixed in dry dimethylformamide (DMF) .

-

Dicyclohexylurea byproduct is removed by filtration, and the product is purified via column chromatography.

Advantages :

Limitations :

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial facilities employ continuous flow systems to enhance efficiency and safety.

Process Overview :

-

Adipic acid and thionyl chloride are fed into a heated reactor (80°C ) with a residence time of 30 minutes .

-

The resultant adipoyl chloride is immediately mixed with 3-chloroaniline in a molar ratio of 1:2.1 in ethanol .

-

The mixture passes through a tubular reactor at 60°C for 1 hour , followed by inline neutralization and crystallization.

Throughput : >90% conversion with >95% purity .

Characterization and Quality Control

Spectral Analysis

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N'-bis(3-chlorophenyl)adipamide, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via condensation reactions between adipic acid derivatives and substituted aromatic amines. A validated approach involves refluxing adipic acid with 3-chlorophenylamine in the presence of phosphoryl chloride (POCl₃) as a catalyst, followed by recrystallization from ethanol to obtain pure crystals . Key optimization steps include:

- Reaction time and temperature : Prolonged reflux (1–2 hours) ensures complete conversion, monitored via TLC or NMR.

- Solvent selection : Ethanol is preferred for recrystallization due to its ability to yield high-purity needle-like crystals suitable for X-ray diffraction .

- Stoichiometry : A 1:2 molar ratio of adipic acid to aryl amine prevents side reactions.

Basic: How is the crystal structure of N,N'-bis(3-chlorophenyl)adipamide characterized, and what software tools are used for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Structure solution : SHELXS/SHELXD for phase determination and SHELXL for refinement, leveraging restraints for H-atom positioning and bond-length adjustments .

- Validation : Tools like PLATON or CCDC Mercury assess geometric parameters (e.g., torsion angles, hydrogen bonds) and flag outliers . Example: In related sulfonamide analogs, C–S–N–C torsion angles (~55–65°) and N–H···O hydrogen bonds (2.8–3.0 Å) define molecular packing .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl groups) and adipamide backbone signals (δ 2.3–2.6 ppm for CH₂) .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm amide functionality .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How do substituent positions (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influence hydrogen bonding and crystal packing?

Answer:

Substituent positions dictate intermolecular interactions:

- 3-Chlorophenyl groups : Introduce steric hindrance, reducing symmetry and favoring bent molecular conformations (e.g., C–S–N–C torsion angles ~55° vs. −65° in 2-chloro analogs) .

- Hydrogen bonding : N–H···O(S) bonds (2.8–3.0 Å) form infinite chains along specific crystallographic axes. In 4-chloro derivatives, dihedral angles between aryl rings and amide planes (~79–89°) modulate packing efficiency .

- Thermal analysis : DSC/TGA reveals polymorphism or phase transitions linked to packing motifs.

Advanced: How can computational modeling predict the electronic properties of N,N'-bis(3-chlorophenyl)adipamide for material science applications?

Answer:

- DFT calculations : Gaussian or ORCA software models HOMO/LUMO energies, charge distribution, and dipole moments. Example: Electron-withdrawing Cl substituents lower LUMO levels, enhancing electron affinity in polymers .

- Molecular dynamics (MD) : Simulates bulk behavior (e.g., glass transition temperatures) in copolyamides by incorporating adipamide monomers into polymer chains .

- Docking studies : Predict interactions with biological targets (e.g., enzymes) by analyzing steric/electronic complementarity .

Advanced: What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

Answer:

- Twinning refinement : Use TWINLAW in SHELXL to deconvolute overlapping reflections in twinned crystals .

- Disorder modeling : PART instructions in SHELXL split occupancy for solvent molecules, with restraints on bond lengths/angles .

- Validation metrics : R-factor convergence (<5%), CC/CC⁺ values (>90%), and Hirshfeld surface analysis ensure data reliability .

Advanced: How does incorporating N,N'-bis(3-chlorophenyl)adipamide into copolyamides alter thermal and mechanical properties?

Answer:

- Crystallization kinetics : Adipamide derivatives act as nucleation agents, increasing crystallization temperatures (Tc) by 10–15°C, as measured by DSC .

- Mechanical testing : Tensile modulus improves by ~20% in PA6 copolymers due to hydrogen bonding between amide groups and polymer chains .

- Thermal stability : TGA shows decomposition temperatures (Td) >300°C, attributed to aromatic rigidity and crosslinking .

Advanced: What experimental approaches evaluate the bioactivity of N,N'-bis(3-chlorophenyl)adipamide derivatives?

Answer:

- Antimicrobial assays : Broth microdilution (MIC) against S. aureus or E. coli quantifies growth inhibition .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values, with SAR studies linking Cl substituent positions to potency .

- Enzyme inhibition : Fluorescence-based assays measure binding affinity to targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.